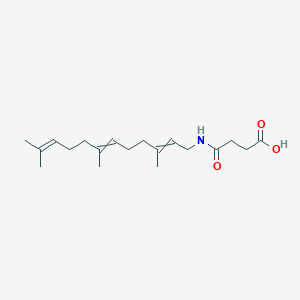
4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid is a complex organic compound with a unique structure that includes a butanoic acid backbone and a trimethyldodecatrienylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid typically involves multiple steps, starting with the preparation of the trimethyldodecatrienylamine precursor. This precursor can be synthesized through a series of reactions including alkylation, dehydrogenation, and amination. The final step involves the condensation of the trimethyldodecatrienylamine with a butanoic acid derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesol: A natural isoprenoid with similar structural features.
Geranylgeraniol: Another isoprenoid with a similar backbone.
Squalene: A triterpene with a similar polyunsaturated structure.
Uniqueness
4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike farnesol and geranylgeraniol, which are primarily studied for their biological activities, this compound also has significant potential in industrial applications.
Propriétés
Formule moléculaire |
C19H31NO3 |
|---|---|
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
4-oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid |
InChI |
InChI=1S/C19H31NO3/c1-15(2)7-5-8-16(3)9-6-10-17(4)13-14-20-18(21)11-12-19(22)23/h7,9,13H,5-6,8,10-12,14H2,1-4H3,(H,20,21)(H,22,23) |
Clé InChI |
OAYWXVWYPIATQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(=CCNC(=O)CCC(=O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















